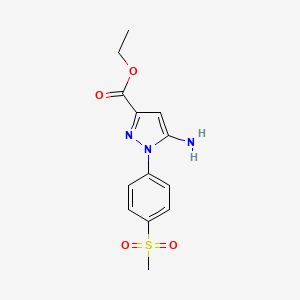

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13494814

Molecular Formula: C13H15N3O4S

Molecular Weight: 309.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O4S |

|---|---|

| Molecular Weight | 309.34 g/mol |

| IUPAC Name | ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-4-6-10(7-5-9)21(2,18)19/h4-8H,3,14H2,1-2H3 |

| Standard InChI Key | YWCPFWFAHMAOJL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure is characterized by a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:

-

1-Position: A 4-methylsulfonylphenyl group (), which enhances electron-withdrawing properties and influences metabolic stability.

-

3-Position: An ethyl carboxylate ester (), contributing to solubility and serving as a handle for further derivatization.

-

5-Position: A primary amino group (), critical for hydrogen bonding and interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.34 g/mol |

| IUPAC Name | Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate |

| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |

| InChIKey | UHVXYNJMGOXZBU-UHFFFAOYSA-N |

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate typically involves multi-step protocols:

-

Cyclization Reaction:

Ethyl 3-oxo-3-(4-methylsulfonylphenyl)propanoate reacts with hydrazine hydrate in refluxing ethanol to form the pyrazole ring. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. -

Amination:

The intermediate undergoes amination at the 5-position using ammonium acetate or gaseous ammonia under acidic conditions . -

Purification:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >95% purity.

Table 2: Optimized Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 8–12 hours |

| Yield | 70–85% |

Applications in Medicinal Chemistry

Building Block for Heterocyclic Derivatives

The amino and carboxylate groups enable diverse transformations:

-

Acylation: Reaction with chloroacetyl chloride yields imidazo[1,2-b]pyrazoles .

-

Cyclocondensation: Treatment with aldehydes forms pyrazolo[3,4-d]pyrimidines .

Table 3: Representative Derivatives and Activities

| Derivative | Biological Activity |

|---|---|

| Imidazo[1,2-b]pyrazole-6-carboxylate | Anticancer (IC = 8.2 μM) |

| Pyrazolo[3,4-d]pyrimidin-4-one | COX-2 Inhibition (IC = 0.9 μM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume